Methyl 4,6-dichloronicotinate

Synthetic methodology Process chemistry Yield optimization

Synthesis of 4,6-dichloronicotinic acid often suffers from slow saponification with ethyl ester analogs. Methyl 4,6-dichloronicotinate (CAS 65973-52-6) is the preferred precursor: • 69% hydrolysis yield under mild conditions (NaOH, THF/MeOH/H₂O, 40 min, rt). • 98% (GC) purity reduces catalyst poisons in Pd-catalyzed cross-coupling by ~60% vs. 95% grade. • Crystalline solid (mp 41-47°C) enables precise gravimetric dispensing for automated HTS workflows.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 65973-52-6
Cat. No. B1363654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,6-dichloronicotinate
CAS65973-52-6
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1Cl)Cl
InChIInChI=1S/C7H5Cl2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3
InChIKeyJEJMDUMJSZTJTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4,6-dichloronicotinate Identity & Specifications


Methyl 4,6-dichloronicotinate (CAS 65973-52-6; PubChem CID 2764083) is a halogenated pyridine carboxylate ester with the molecular formula C7H5Cl2NO2 and molecular weight 206.03 g/mol [1]. It is classified as a heterocyclic building block in the pyridine family, characterized by chlorine substitution at the 4- and 6-positions of the nicotinate ring and a methyl ester group at the 3-position . Commercially available with purity specifications of 95% (GC) to 98% (GC), it appears as a white to almost white crystalline powder with a melting point range of 41–47°C and density of approximately 1.426 g/cm³ (predicted) . This compound serves primarily as a versatile intermediate in the synthesis of pharmaceutical candidates, agrochemical actives, and specialized materials .

1Halogenated pyridine carboxylate ester for pharmaceutical and agrochemical building block synthesis
2Crystalline solid (mp 41–47°C) simplifies handling, weighing, and long-term storage
3Purity options (95–98% GC) support coupling chemistry and large-scale intermediate production

Methyl 4,6-dichloronicotinate Analog Selection Rationale


Substituting methyl 4,6-dichloronicotinate with its closest analogs—ethyl 4,6-dichloronicotinate (CAS 37444-65-8) or 4,6-dichloronicotinic acid (CAS 73027-79-9)—introduces measurable differences in reactivity, physical handling, and synthetic workflow compatibility that directly impact procurement decisions. While the pyridine core remains identical, the ester group dictates lipophilicity (estimated LogP of 1.67 for the methyl ester) , hydrolysis kinetics, and crystallinity . These differences are not merely academic; they translate into quantifiable variations in synthetic yield , purification efficiency, and downstream reaction compatibility. The evidence presented in Section 3 demonstrates exactly where the methyl ester variant provides verifiable advantages over the ethyl ester and the free acid in specific experimental and industrial contexts.

Target
Methyl 4,6-dichloronicotinate (solid, mp 41–47°C, methyl ester)
Ethyl Ester Analog
Liquid at ambient temp; different hydrolysis kinetics and lipophilicity may alter reaction profiles and purification workflows.
Target
Methyl ester with predicted LogP ~1.67
Free Acid Analog
Lower lipophilicity (LogP ~1.2) and direct acid functionality can shift reactivity and downstream coupling efficiency.

Methyl 4,6-dichloronicotinate Procurement Evidence


Synthetic Yield Advantage

In the chlorination of methyl 4,6-dihydroxynicotinate using phosphoryl chloride, the addition of triethylamine (Et₃N) as a base yields 97.2% of methyl 4,6-dichloronicotinate . In contrast, the use of N,N-diethylaniline under otherwise similar conditions yields only 42% . This 55.2 percentage point yield advantage represents a critical differentiation for procurement decisions where synthetic efficiency and cost-per-gram of final product are paramount.

Synthetic Yield
Data to verify
Et₃N base route97.2%
N,N‑diethylaniline route42%
Higher yield context reduces raw material cost per gram
POCl₃ chlorination, 120°C
Synthetic methodology Process chemistry Yield optimization

Physical Form Advantage

Methyl 4,6-dichloronicotinate exists as a white to almost white crystalline solid with a melting point of 41–47°C . Its direct analog, ethyl 4,6-dichloronicotinate (CAS 37444-65-8), is a colorless to pale yellow liquid at ambient temperature . This phase difference directly impacts weighing accuracy, long-term storage stability, and ease of purification. Solid methyl ester can be recrystallized, whereas liquid ethyl ester typically requires distillation. For procurement, the solid form reduces shipping hazards associated with liquid leakage and simplifies inventory management.

Physical Form
Data to verify
Methyl esterSolid (41–47°C)
Ethyl esterLiquid
Solid form supports precise weighing and reduces leakage risk
Ambient lab temperature
Physical chemistry Formulation Material handling

Hydrolysis to Free Acid

Methyl 4,6-dichloronicotinate is a direct, high-yield precursor to 4,6-dichloronicotinic acid (CAS 73027-79-9). In a documented procedure, methyl 4,6-dichloronicotinate undergoes hydrolysis with NaOH in THF/MeOH/H₂O at room temperature over 40 minutes, yielding the free acid in 69% yield . While ethyl ester hydrolysis to the same acid has been reported, the methyl ester variant offers faster saponification kinetics due to reduced steric hindrance from the smaller methyl group [1].

Hydrolysis to Acid
Reported
Methyl ester hydrolysis69% yield, 40 min
Ethyl ester (inferred)Slower kinetics
Faster mild hydrolysis facilitates acid intermediate production
THF/MeOH/H₂O, NaOH, RT
Hydrolysis kinetics Interconversion Building block utility

Lipophilicity Advantage

Methyl 4,6-dichloronicotinate has a predicted LogP of 1.67 , whereas 4,6-dichloronicotinic acid has a predicted LogP of approximately 1.2 (estimated from the conjugate acid) [1]. The ~0.47 log unit increase in lipophilicity for the methyl ester corresponds to approximately 3× higher octanol-water partition coefficient, potentially influencing membrane permeability and solubility profiles in biological assays. This difference is critical for researchers designing prodrug strategies or optimizing compound libraries for cellular uptake.

Lipophilicity ΔLogP
Data to verify
+0.47 (~3× higher Kow)
Predicted LogP context may influence permeability screening
ACD/Labs predicted; 25°C
Physicochemical property ADME Medicinal chemistry

Purity Grade Options

Methyl 4,6-dichloronicotinate is commercially available in two distinct purity grades: 95% (GC) and 98% (GC) . In comparison, ethyl 4,6-dichloronicotinate is typically offered only at 95% or lower purity specifications . The availability of a 98% (GC) grade provides procurement flexibility—researchers can select the higher purity grade for sensitive catalytic reactions (e.g., Suzuki-Miyaura cross-couplings where trace impurities may poison palladium catalysts) or the more economical 95% grade for large-scale intermediate synthesis.

Purity Grades
Data to verify
95% (GC)98% (GC)
Higher purity grade supports catalyst-sensitive coupling reactions
Ethyl ester typically ≤95%
Quality control Analytical chemistry Procurement specification

Methyl 4,6-dichloronicotinate Application Scenarios


4,6-Dichloronicotinic Acid Synthesis

When the research or production objective is the synthesis of 4,6-dichloronicotinic acid (CAS 73027-79-9), methyl 4,6-dichloronicotinate is the preferred ester precursor due to its documented 69% hydrolysis yield under mild conditions (NaOH, THF/MeOH/H₂O, 40 min at room temperature) . The smaller methyl group facilitates faster saponification kinetics compared to the ethyl ester analog, reducing reaction time and energy input. Procurement of the methyl ester variant directly supports efficient, scalable production of the free acid intermediate used in kinase inhibitor development and sulfonylation reagent preparation .

Hit-to-Lead Lipophilicity Control

For medicinal chemistry programs where LogP modulation is critical for cellular permeability, methyl 4,6-dichloronicotinate (predicted LogP = 1.67) offers approximately 3× higher octanol-water partition than the free acid analog (LogP ≈ 1.2) . This property makes it the rational choice for generating compound libraries with improved passive membrane diffusion. Researchers targeting intracellular enzyme inhibition or designing ester prodrugs should procure the methyl ester over the free acid to achieve favorable ADME characteristics in initial screening cascades .

HTS and Compound Management

In high-throughput screening (HTS) facilities and compound management centers, the crystalline solid nature of methyl 4,6-dichloronicotinate (mp 41–47°C) provides superior handling and storage characteristics compared to the liquid ethyl ester analog . Solid compounds enable precise gravimetric dispensing using automated powder-handling robotics, reduce solvent evaporation issues during long-term storage at -20°C, and minimize the risk of cross-contamination from leaking vials. Procurement of the methyl ester solid form is therefore recommended for any research operation requiring accurate, reproducible compound dissolution and inventory integrity over extended periods .

Palladium Cross-Coupling Purity

For Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions where trace impurities can poison metal catalysts, procurement of methyl 4,6-dichloronicotinate at 98% (GC) purity is justified . The 98% grade reduces the concentration of potential catalyst inhibitors—such as residual amines, sulfur-containing compounds, or heavy metals—by approximately 60% compared to the standard 95% grade (assuming impurities are proportionally reduced). This higher purity specification directly correlates with improved reaction consistency and higher yields in sensitive catalytic transformations .

Application
Selection Property
Validation Focus
4,6-Dichloronicotinic Acid Synthesis
Ester hydrolysis kinetics
Verify mild-condition conversion to free acid
Hit-to-Lead Lipophilicity Assessment
Predicted LogP difference
Cellular permeability assay validation
HTS & Compound Management
Crystalline solid form
Gravimetric dispensing accuracy and storage stability
Palladium Cross-Coupling Purity
High-purity grade availability
Catalyst compatibility and reaction yield consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4,6-dichloronicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.